7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is a synthetic compound belonging to the class of spiroindole derivatives, characterized by a unique spirocyclic structure where an indole moiety is fused with an oxane ring. The presence of a fluorine atom at the 7-position of the indole ring enhances its chemical properties and biological activity. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents with antimicrobial and anticancer properties.
The compound can be classified under spirocyclic compounds, which are notable for their complex three-dimensional structures. It is synthesized from indole derivatives and is often explored for its bioactive properties. The chemical structure can be denoted by its International Union of Pure and Applied Chemistry name, which reflects its specific arrangement of atoms and functional groups .
The synthesis of 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] typically involves multi-step organic reactions. A common method includes:
Industrial methods may utilize continuous flow chemistry techniques to optimize reaction conditions and enhance scalability.
The molecular formula for 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is , with a molecular weight of approximately 221.23 g/mol. The structural characteristics include:
The structural representation can be visualized through various chemical drawing software or databases that provide detailed molecular geometry .
7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] undergoes several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions are typically conducted in controlled environments to ensure optimal yields .
The mechanism of action for 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] involves its interaction with specific biological targets. Preliminary studies suggest that it may bind to enzymes or receptors, modulating their activity. This interaction potentially leads to inhibition or activation of certain biochemical pathways, making it a candidate for further investigation in drug development .
Key physical properties of 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] include:
These properties indicate that the compound has considerable thermal stability and solubility characteristics relevant for various applications in research and development .
The applications of 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] are diverse:
Ongoing research continues to evaluate its efficacy in treating diseases and its role in advancing synthetic methodologies in organic chemistry .
The journey of spirooxindoles in drug discovery began with the isolation of complex natural alkaloids like spirotryprostatin A, which demonstrated potent microtubule inhibition. Early synthetic efforts faced formidable challenges due to the inherent instability of spirocyclic indolenines, particularly their tendency toward 1,2-migration to restore aromaticity. The first successful isolation of a stable spiroindoline was achieved only in 2010 using iridium catalysis, marking a watershed moment [1]. Subsequent decades witnessed exponential growth in methodology development, with literature mentions of spirooxindoles increasing from fewer than 50 publications annually in the 1970s to over 400 per year post-2013 [2]. This trajectory underscores their transformation from chemical curiosities to privileged scaffolds in pharmaceutical design.
The therapeutic potential of spirooxindoles is exemplified by clinical candidates targeting diverse pathways. For instance, MI-773 (a p53-MDM2 interaction disruptor) and compounds from the Takeda oncology pipeline leverage the spirooxindole core to achieve precise three-dimensional target engagement. This evolution reflects medicinal chemistry’s strategic shift toward stereochemically complex scaffolds to address challenging drug targets like protein-protein interfaces [2]. Computational analyses reveal that spirooxindoles occupy under-explored regions of chemical space, combining moderate molecular weight (250–400 Da) with high Fsp³ character (>0.5), correlating with improved clinical success rates [2].
Table 1: Evolution of Key Synthetic Strategies for Spirooxindoles
Time Period | Dominant Approaches | Representative Examples | Limitations Overcome |
---|---|---|---|
Pre-2010 | Interrupted Fischer indolizations | Spirotryprostatin A analogs | Low diastereoselectivity |
2010–2015 | Transition metal-catalyzed dearomatization | Ir/Ni-catalyzed asymmetric cyclizations | Access to C2-spirocenters |
2015–Present | Photocatalytic & electrocatalytic methods | Electrochemical fluorospirocyclization | Functional group tolerance |
The spiro[indole-3,4'-oxane] architecture exemplifies strategic three-dimensional design in medicinal chemistry. Its defining feature is the tetrahedral spirocarbon connecting orthogonal ring planes—the flat, aromatic indole and the saturated, puckered oxane. This arrangement imposes significant torsional strain (estimated at 8–12 kcal/mol via DFT calculations), which paradoxically enhances target selectivity by enforcing conformational rigidity [2]. The oxane moiety’s flexible chair-boat interconversion allows adaptive binding to biological targets, while its oxygen atom provides critical hydrogen-bond acceptors for molecular recognition [6].
Compared to non-spiro indole derivatives, the spiro-conjugated system exhibits distinctive electronic properties. Cyclic voltammetry studies reveal anodic shifts of +0.3–0.5 V in oxidation potentials due to disrupted indole conjugation, enhancing metabolic stability [6]. X-ray crystallographic analyses further demonstrate that fluorination at the 7-position induces subtle ring puckering adjustments—the oxane ring’s pseudo-axial orientation preference increases by 15% when fluorine is present, optimizing hydrophobic pocket fitting in enzyme active sites [6]. These features make 7-fluoro-1,2-dihydrospiro[indole-3,4'-oxane] a versatile template for CNS drugs, where molecular compactness (PSA ≈ 45 Ų) and moderate logP (2.1–2.5) balance blood-brain barrier permeability and solubility [2].
Table 2: Conformational Analysis of Spiro[indole-3,4'-oxane] Derivatives
Substituent | Oxane Ring Preference | Spiro-C-C Bond Angle (°) | Torsional Strain (kcal/mol) |
---|---|---|---|
Unsubstituted | 70% chair, 30% boat | 109.5 ± 0.3 | 8.2 |
7-Fluoro | 85% chair, 15% boat | 109.1 ± 0.2 | 8.9 |
5-Bromo-7-fluoro | >95% chair | 108.8 ± 0.4 | 11.3 |
The strategic incorporation of fluorine at the 7-position of spirocyclic indoles has emerged as a powerful bioisosteric strategy. Fluorine’s electronegativity (χ = 3.98) induces profound electronic effects: Hammett constants (σₘ = 0.34) indicate moderate electron withdrawal, which mitigates oxidative metabolism at the indole ring while enhancing π-stacking capabilities with aromatic residues in binding pockets [1] [6]. Notably, anodic fluorination methodologies—employing Et₄N⁺F⁻/HF electrolytes under controlled potentials (Eₚ = +1.6 V vs. SCE)—enable regioselective 7-fluorination without requiring pre-functionalized precursors, a significant advancement over classical Selectfluor™ approaches [6].
Fluorinated spiroindoles exhibit superior pharmacokinetic profiles in preclinical studies. Comparative ADMET data reveal that 7-fluoro derivatives reduce CYP3A4 inhibition by 3-fold compared to non-fluorinated analogs due to diminished heme iron coordination. Furthermore, fluorine’s membrane permeability enhancement is evident in PAMPA assays, where 7-fluoro-spiro[indole-3,4'-oxane] derivatives show 2.1-fold increased blood-brain barrier penetration [1]. This property is exploited in antiviral scaffolds like the HIV-1 Tat inhibitors, where fluorinated spirooxindoles achieve submicromolar EC₅₀ (0.17–0.24 µM) by optimizing viral transcription complex engagement while resisting metabolic clearance [8].
Table 3: Impact of 7-Fluorination on Spirooxindole Properties
Property | Non-Fluorinated Spiroindole | 7-Fluoro Spiroindole | Change (%) |
---|---|---|---|
Metabolic Stability (t₁/₂, human microsomes) | 12.3 min | 38.7 min | +215% |
CYP3A4 Inhibition (IC₅₀) | 8.2 μM | 25.1 μM | +206% |
Water Solubility (pH 7.4) | 0.22 mg/mL | 0.31 mg/mL | +41% |
Plasma Protein Binding | 89% | 83% | -7% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3